Triethoxy(2,4,4-trimethylpentyl)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

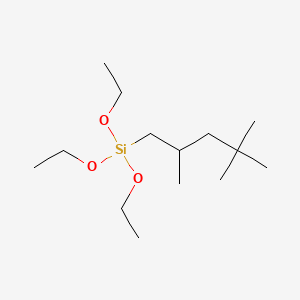

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(2,4,4-trimethylpentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZSHGZRSZICIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)CC(C)(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865769 | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35435-21-3 | |

| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35435-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035435213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triethoxy(2,4,4-trimethylpentyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxy(2,4,4-trimethylpentyl)silane, also known as isooctyltriethoxysilane, is an organosilane that is gaining significant interest in material science and surface chemistry. Its unique molecular structure, featuring a hydrolyzable triethoxysilyl head and a bulky, hydrophobic 2,4,4-trimethylpentyl tail, imparts valuable properties, particularly for the creation of water-repellent surfaces. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, chemical reactivity, and the experimental methodologies used for their determination.

Molecular Structure and Identification

The foundational aspect of understanding the chemical behavior of this compound lies in its molecular structure. It consists of a central silicon atom bonded to three ethoxy groups and one 2,4,4-trimethylpentyl group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Isooctyltriethoxysilane, Triethoxysilyl-2,4,4-trimethypentane[1] |

| CAS Number | 35435-21-3[1] |

| Molecular Formula | C14H32O3Si[2] |

| Molecular Weight | 276.49 g/mol [1] |

| InChI | InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3[2] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC[2] |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, application, and performance. It is a colorless liquid with a characteristic odor.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless transparent liquid |

| Density | 0.879 g/cm³ at 25°C |

| Boiling Point | 236°C at 760 mmHg |

| Flash Point | >40°C |

| Refractive Index | 1.4160 at 20°C |

| Purity | Min. 97.0% (by GC) |

Chemical Reactivity and Properties

The key chemical characteristic of this compound is its susceptibility to hydrolysis. The ethoxy groups attached to the silicon atom are hydrolyzable in the presence of moisture. This reaction leads to the formation of highly reactive silanol (B1196071) groups (-Si-OH) and the release of ethanol.

These silanol groups can then undergo condensation reactions with each other to form a stable, cross-linked siloxane network (-Si-O-Si-). More importantly, they can react with hydroxyl groups present on the surface of various substrates, leading to the formation of a covalent bond and a durable, hydrophobic surface modification. The long, branched 2,4,4-trimethylpentyl group acts as a hydrophobic tail that repels water.

This compound is practically insoluble in water but can be diluted with various organic solvents such as alcohols, chlorinated solvents, and aliphatic solvents for application.

The hydrolysis and condensation of this compound is a multi-step process that is fundamental to its function as a surface modifying agent.

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and application of this compound.

General Workflow for Property Determination

The characterization of a chemical compound like this compound follows a logical workflow from synthesis and purification to detailed analysis of its properties.

Synthesis of this compound

Principle: The hydrosilylation reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. This reaction is typically catalyzed by a platinum complex, such as chloroplatinic acid.

General Procedure:

-

Reactants: 2,4,4-trimethyl-1-pentene (B89804) and triethoxysilane (B36694) would be the primary reactants.

-

Catalyst: A platinum catalyst, such as Karstedt's catalyst or Speier's catalyst (a solution of chloroplatinic acid in isopropanol), is used in catalytic amounts.

-

Reaction Conditions: The reaction is typically carried out in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent premature hydrolysis of the triethoxysilane. The reactants and catalyst are mixed in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer. The reaction mixture is then heated to a temperature typically ranging from 50 to 100°C.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the reactants and the formation of the product, or by Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the Si-H bond.

-

Work-up and Purification: Once the reaction is complete, the catalyst may be removed by filtration through a short plug of silica (B1680970) gel or activated carbon. The crude product is then purified by fractional distillation under reduced pressure to obtain the pure this compound.

Determination of Purity by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

General Procedure:

-

Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., HP-5 or equivalent), is suitable for separating non-polar to moderately polar compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like heptane (B126788) or ethanol.

-

GC Conditions:

-

Injector Temperature: 250-280°C.

-

Detector Temperature: 280-300°C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 80-100°C, held for a few minutes, followed by a temperature ramp of 10-20°C per minute to a final temperature of 250-280°C.

-

Injection Volume: 1 µL.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Analysis of Hydrolysis Rate

Principle: The rate of hydrolysis can be monitored by tracking the disappearance of the starting material (the triethoxysilane) or the appearance of a product (ethanol) over time. This can be achieved using techniques like GC or spectroscopic methods such as FTIR or Nuclear Magnetic Resonance (NMR).

General Procedure using GC:

-

Reaction Setup: Prepare a solution of this compound in a suitable solvent system (e.g., an alcohol/water mixture) with a known concentration of water and, if desired, a catalyst (acid or base). The reaction is maintained at a constant temperature.

-

Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.

-

Quenching: The reaction in the aliquot can be quenched by adding a large excess of a dry solvent to dilute the reactants and stop further hydrolysis.

-

GC Analysis: Each aliquot is analyzed by GC, as described in the purity determination protocol, to quantify the concentration of the remaining this compound.

-

Data Analysis: The concentration of the silane is plotted against time. The rate constant for the hydrolysis can be determined from the slope of this plot, assuming pseudo-first-order kinetics with respect to the silane if water is in large excess.[4]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present in the molecule.

-

Expected Characteristic Peaks:

-

Si-O-C stretching: Strong, broad bands in the region of 1100-1000 cm⁻¹.

-

C-H stretching (alkyl): Sharp peaks in the 2960-2850 cm⁻¹ region.

-

CH₂ and CH₃ bending: Bands in the 1470-1365 cm⁻¹ region.

-

Si-C bond vibrations: May appear in the fingerprint region.

-

During hydrolysis, the disappearance of the Si-O-C bands and the appearance of a broad O-H stretching band (from silanol groups) around 3200-3600 cm⁻¹ and Si-O-Si bands around 1000-1100 cm⁻¹ can be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

-

¹H NMR Spectroscopy (Expected Signals):

-

-O-CH₂-CH₃ (ethoxy): A quartet around 3.8 ppm (for the -OCH₂-) and a triplet around 1.2 ppm (for the -CH₃).

-

-Si-CH₂- (trimethylpentyl): Signals in the 0.5-1.0 ppm region.

-

Other alkyl protons (trimethylpentyl): A complex pattern of signals in the 0.8-1.8 ppm range, corresponding to the various methyl, methylene, and methine protons of the 2,4,4-trimethylpentyl group.

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

-O-CH₂-CH₃ (ethoxy): A signal for the -OCH₂- carbon around 58 ppm and a signal for the -CH₃ carbon around 18 ppm.

-

Alkyl carbons (trimethylpentyl): A series of signals in the upfield region corresponding to the different carbon atoms of the trimethylpentyl group.

-

-

²⁹Si NMR Spectroscopy:

-

A single resonance is expected for the silicon atom in the triethoxy(organo)silane environment. The chemical shift would provide information about the electronic environment of the silicon atom. Upon hydrolysis and condensation, new signals corresponding to silanols and various siloxane species would appear.

-

This compound is a versatile organosilane with significant potential in surface modification applications. Its chemical properties, dominated by the hydrolysis of its ethoxy groups and the hydrophobic nature of its alkyl chain, make it an effective water-repellent agent. A thorough understanding of its physicochemical properties and the experimental methods for their characterization, as outlined in this guide, is crucial for its effective utilization in research and development. The provided protocols offer a foundational framework for the synthesis, purification, and detailed analysis of this compound, enabling researchers and scientists to explore its full potential in various applications.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Triethoxy(2,4,4-trimethylpentyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethoxy(2,4,4-trimethylpentyl)silane (CAS No. 35435-21-3) is a versatile organosilane compound with significant applications in materials science, particularly as a surface modifying and water-repellent agent. This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and the underlying chemical principles that govern its functionality. Due to the limited availability of specific experimental spectroscopic and computational data in the public domain for this particular molecule, this guide combines established chemical principles, data from analogous compounds, and theoretical predictions to offer a detailed analysis for research and development purposes.

Molecular Structure and Identification

This compound is characterized by a central silicon atom bonded to three ethoxy groups and one bulky 2,4,4-trimethylpentyl group.[1][2] This structure imparts both reactive and hydrophobic properties to the molecule.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 35435-21-3[1] |

| Chemical Formula | C14H32O3Si[1][2] |

| Molecular Weight | 276.49 g/mol [1] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC[1][2] |

| InChI | InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3[1][3] |

Molecular Structure Diagram

Caption: 2D representation of the molecular structure of this compound.

Chemical Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of covalent bonds with varying degrees of polarity.

-

Si-O Bonds: These are strong, polar covalent bonds due to the significant electronegativity difference between silicon and oxygen. These bonds are susceptible to hydrolysis, which is the key to the molecule's reactivity as a surface modifier.

-

Si-C Bond: This is a relatively stable and non-polar covalent bond that links the alkyl chain to the silicon atom.

-

C-O and C-C Bonds: These are standard non-polar covalent bonds that form the backbone of the ethoxy and trimethylpentyl groups.

-

C-H Bonds: These are also non-polar covalent bonds.

Predicted Bond Properties

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle | **Angle (°) ** |

| Si-O | 1.63 - 1.65 | O-Si-O | ~109.5 |

| Si-C | 1.86 - 1.90 | O-Si-C | ~109.5 |

| C-O | 1.42 - 1.44 | Si-O-C | ~120-125 |

| C-C | 1.53 - 1.55 | C-C-C | ~109.5 |

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this compound are not widely published. The following sections provide predicted spectroscopic data based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -Si-O-CH₂ -CH₃ | 3.7 - 3.9 | Quartet | 6H |

| -Si-O-CH₂-CH₃ | 1.1 - 1.3 | Triplet | 9H |

| -Si-CH₂ -CH(CH₃)- | 0.5 - 0.7 | Multiplet | 2H |

| -Si-CH₂-CH (CH₃)- | 1.6 - 1.8 | Multiplet | 1H |

| -CH(CH₃ )- | 0.8 - 1.0 | Doublet | 3H |

| -CH-CH₂ -C(CH₃)₃ | 1.0 - 1.2 | Multiplet | 2H |

| -C(CH₃ )₃ | 0.8 - 0.9 | Singlet | 9H |

¹³C NMR Spectroscopy (Predicted)

| Carbon Environment | Predicted Chemical Shift (ppm) |

| -Si-O-C H₂-CH₃ | 58 - 60 |

| -Si-O-CH₂-C H₃ | 18 - 20 |

| -Si-C H₂- | 10 - 15 |

| -C H(CH₃)- | 30 - 35 |

| -CH(C H₃)- | 22 - 25 |

| -CH-C H₂-C(CH₃)₃ | 50 - 55 |

| -C (CH₃)₃ | 31 - 33 |

| -C(C H₃)₃ | 29 - 31 |

²⁹Si NMR Spectroscopy (Predicted)

The ²⁹Si chemical shift is highly sensitive to the substituents on the silicon atom. For a tetra-alkoxysilane, the chemical shift is typically in the range of -40 to -50 ppm. The replacement of one alkoxy group with an alkyl group will cause a downfield shift. Therefore, the predicted ²⁹Si chemical shift for this compound is in the range of -45 to -55 ppm .

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2850 | C-H stretch (alkyl) | Strong |

| 1470-1450 | C-H bend (alkyl) | Medium |

| 1390-1370 | C-H bend (gem-dimethyl) | Medium |

| 1100-1000 | Si-O-C stretch | Strong, Broad |

| 960-940 | O-C stretch | Strong |

| 800-700 | Si-C stretch | Medium |

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry, this compound is expected to undergo fragmentation through several pathways:

-

Loss of an ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z = 231.

-

Loss of an ethyl group (-C₂H₅): This would result in a fragment ion at m/z = 247.

-

Cleavage of the Si-C bond: This can lead to fragments corresponding to the trimethylpentyl cation ([C₈H₁₇]⁺) at m/z = 113 and the triethoxysilyl cation ([Si(OC₂H₅)₃]⁺) at m/z = 163.

-

Alpha-cleavage of the alkyl chain: Fragmentation of the 2,4,4-trimethylpentyl group can lead to a variety of smaller alkyl fragments.

Chemical Reactivity: Hydrolysis and Condensation

The primary chemical reactivity of this compound, which is central to its function as a surface modifier, is its hydrolysis and subsequent condensation.

Reaction Pathway: Hydrolysis and Condensation

Caption: The two-stage reaction of this compound.

-

Hydrolysis: In the presence of water, the three ethoxy groups are hydrolyzed to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The newly formed, highly reactive silanol groups can then condense with each other to form a stable, cross-linked polysiloxane network (Si-O-Si bonds). This condensation reaction releases water.

When applied to a substrate with surface hydroxyl groups (e.g., glass, ceramics, or concrete), the silanol groups of the hydrolyzed silane (B1218182) can also co-condense with the substrate's hydroxyl groups, forming strong covalent bonds. This anchors the hydrophobic 2,4,4-trimethylpentyl groups to the surface, creating a water-repellent layer.

Experimental Protocols

Representative Synthesis: Hydrosilylation

A common method for synthesizing alkyltriethoxysilanes is the hydrosilylation of an alkene with triethoxysilane (B36694) in the presence of a platinum catalyst.

Experimental Workflow: Synthesis

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Charging Reactants: 2,4,4-trimethyl-1-pentene (1.0 equivalent) and a platinum catalyst (e.g., Karstedt's catalyst, typically 10-50 ppm Pt) are charged into the flask.

-

Heating: The mixture is heated to the desired reaction temperature (e.g., 80 °C).

-

Addition of Silane: Triethoxysilane (1.0-1.1 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.

-

Reaction Monitoring: The reaction is monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the reactants and the appearance of the product.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The platinum catalyst can be removed by filtration through a pad of celite or by treatment with activated carbon.

-

Purification: The crude product is purified by vacuum distillation to obtain the final this compound as a colorless liquid.

Conclusion

This compound possesses a unique molecular structure that combines a reactive triethoxysilyl head with a bulky, hydrophobic alkyl tail. Its chemistry is dominated by the hydrolysis of the Si-O bonds and subsequent condensation to form a stable polysiloxane network, a process that is fundamental to its application as a surface modifier and water-repellent agent. While detailed experimental spectroscopic and computational data for this specific molecule are not widely available, this guide provides a robust theoretical framework and predictive data to support further research and application development.

References

In-Depth Technical Guide: Triethoxy(2,4,4-trimethylpentyl)silane (CAS 35435-21-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of Triethoxy(2,4,4-trimethylpentyl)silane, identified by the CAS number 35435-21-3. This organosilicon compound is primarily utilized as a surface modifier and a water-repellent agent in various industrial applications. Its efficacy stems from the triethoxy silane (B1218182) functional group, which can undergo hydrolysis and condensation to form a durable, hydrophobic siloxane network on substrate surfaces.

While the audience includes drug development professionals, it is important to note that this compound is not a pharmaceutical agent and is not associated with known biological signaling pathways. Its primary relevance to the pharmaceutical industry may lie in surface modification of materials used in processing, packaging, or delivery systems.

Chemical and Physical Data

The following tables summarize the key physical and chemical properties of this compound. Data has been compiled from various chemical databases and supplier specifications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₂O₃Si | [1] |

| Molecular Weight | 276.49 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 0.878 - 0.89 g/mL at 20-25°C | [3] |

| Boiling Point | 215.8 - 236 °C at 760 mmHg | [3][4] |

| Flash Point | 42 - 97.8 °C (Closed Cup) | [4] |

| Refractive Index | 1.416 - 1.427 at 20°C | [3][4] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |

| Viscosity | 1.98 mm²/s | [5] |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Water Solubility | Reacts slowly with water (hydrolyzes). | [5] |

| Organic Solvent Solubility | Soluble in most organic solvents. | [6] |

| Stability | Stable in sealed containers. Reacts with moisture. | [5] |

Table 3: Spectral Data Summary

| Spectral Method | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethoxy groups (O-CH₂-CH₃) and the trimethylpentyl group. The ethoxy protons would appear as a quartet (O-CH₂) and a triplet (-CH₃). The trimethylpentyl group would show complex splitting patterns for its various methyl and methylene (B1212753) protons. |

| ¹³C NMR | Resonances for the carbon atoms in the ethoxy groups and the trimethylpentyl group. |

| FT-IR | Characteristic peaks for Si-O-C stretching, C-H stretching and bending, and Si-C bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of silane compounds. |

Mechanism of Action: Surface Modification

This compound functions as a surface modifier through a two-step process of hydrolysis and condensation. This process is particularly effective on surfaces bearing hydroxyl (-OH) groups, such as glass, ceramics, and many metal oxides.

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) attached to the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct.

-

Condensation: The newly formed silanol groups can then undergo condensation in two ways:

-

They can react with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si).

-

They can react with the hydroxyl groups on the substrate surface, forming a strong covalent bond between the silane and the substrate.

-

The bulky 2,4,4-trimethylpentyl group is non-polar and provides a hydrophobic (water-repellent) character to the treated surface.

Experimental Protocols

The following sections describe generalized experimental protocols for determining some of the key physical properties of liquid chemicals like this compound. These are based on standard methodologies (e.g., OECD, ASTM) and are provided for illustrative purposes.

Determination of Boiling Point (OECD 103)

This protocol describes the determination of the boiling point of a liquid using the dynamic method, which involves measuring the vapor pressure at different temperatures.

Apparatus:

-

A heating device with a liquid bath.

-

A sample vessel with a temperature measuring device and a pressure measuring device.

-

A vacuum pump.

Procedure:

-

Place the substance in the sample vessel.

-

Heat the liquid bath to the desired temperature.

-

Reduce the pressure in the apparatus until the substance begins to boil.

-

Record the temperature and pressure at which boiling is observed.

-

Repeat the measurement at several pressures.

-

Plot the logarithm of the pressure against the reciprocal of the absolute temperature. The boiling point at a given pressure can be interpolated from this plot.

Determination of Density (OECD 109)

This protocol outlines the determination of the density of a liquid using a pycnometer.[7][8][9][10]

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole through it).

-

A constant temperature bath.

-

An analytical balance.

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with the test liquid, taking care to avoid air bubbles.

-

Place the pycnometer in the constant temperature bath until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it accurately.

-

Determine the volume of the pycnometer by repeating the procedure with a liquid of known density (e.g., distilled water).

-

Calculate the density of the test liquid from its mass and the volume of the pycnometer.

Determination of Flash Point (ASTM D93)

This protocol describes the determination of the flash point of a liquid using a Pensky-Martens closed-cup tester.[11][12][13][14][15]

Apparatus:

-

Pensky-Martens closed-cup flash tester.

-

Thermometer.

Procedure:

-

Fill the test cup with the sample to the filling mark.

-

Place the lid on the cup and place the assembly in the heating apparatus.

-

Insert the thermometer.

-

Light the test flame and adjust it to the size of the reference bead.

-

Heat the sample at a specified rate, stirring continuously.

-

At specified temperature intervals, apply the test flame by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Determination of Viscosity (OECD 114)

This protocol describes the determination of the kinematic viscosity of a liquid using a capillary viscometer.[16][17][18][19][20]

Apparatus:

-

Calibrated capillary viscometer.

-

Constant temperature bath.

-

Stopwatch.

Procedure:

-

Filter the sample through a sintered glass filter to remove any particulate matter.

-

Charge the viscometer with the sample.

-

Place the viscometer in the constant temperature bath until it reaches thermal equilibrium.

-

Using suction, draw the liquid up into the upper bulb of the viscometer.

-

Measure the time it takes for the liquid to flow between the two calibration marks on the viscometer.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

Safety Information

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from sources of ignition. Wear appropriate personal protective equipment, including gloves and eye protection. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile organosilane with well-defined physical and chemical properties that make it highly suitable for applications requiring surface modification and hydrophobization. Understanding its mechanism of action, which involves hydrolysis and condensation, is key to its effective application. While experimental spectral data is not widely available, its structural characteristics are well-established. The provided generalized experimental protocols offer a framework for the quality control and characterization of this and similar chemical compounds.

References

- 1. Silane, triethoxy(2,4,4-trimethylpentyl)- | C14H32O3Si | CID 169694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CAS#:35435-21-3 | Chemsrc [chemsrc.com]

- 5. This compound [stenutz.eu]

- 6. PubChemLite - this compound (C14H32O3Si) [pubchemlite.lcsb.uni.lu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 14. store.astm.org [store.astm.org]

- 15. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 16. scribd.com [scribd.com]

- 17. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 18. laboratuar.com [laboratuar.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

Isooctyltriethoxysilane mechanism of action on surfaces

An In-depth Technical Guide on the Mechanism of Action of Isooctyltriethoxysilane (B7909285) on Surfaces

Executive Summary

Isooctyltriethoxysilane (IOTES) is an organofunctional alkoxysilane widely utilized as a surface modifying agent to impart hydrophobicity. Its mechanism of action is a multi-step process involving hydrolysis of its ethoxy groups to reactive silanols, followed by condensation reactions. These condensation reactions occur in two ways: covalent bonding with hydroxyl groups present on inorganic substrates and self-condensation to form a cross-linked polysiloxane network. The non-polar isooctyl groups orient away from the surface, creating a low-energy, water-repellent protective layer. This guide details the chemical mechanisms, presents quantitative performance data, outlines experimental protocols for its application, and provides visual diagrams of the core processes.

Core Mechanism of Action

The efficacy of isooctyltriethoxysilane as a surface treatment agent stems from its dual chemical nature. The molecule consists of a silicon atom bonded to three hydrolyzable ethoxy groups and one stable, non-polar isooctyl group. This structure allows it to form a durable chemical bridge between an inorganic surface and a hydrophobic organic layer. The overall mechanism proceeds in two primary stages: hydrolysis and condensation.[1][2]

Hydrolysis

In the presence of water, the three ethoxy groups (-OCH₂CH₃) undergo hydrolysis to form reactive silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct.[1] This reaction is often the rate-limiting step and can be catalyzed by either an acid or a base to control the reaction speed.[1][3] The presence of water is critical; it can be atmospheric moisture or water added to the silane (B1218182) solution.[4]

Reaction: C₈H₁₇-Si(OCH₂CH₃)₃ + 3H₂O ⇌ C₈H₁₇-Si(OH)₃ + 3CH₃CH₂OH (Isooctyltriethoxysilane + Water ⇌ Isooctylsilanetriol + Ethanol)

Condensation

Once the reactive silanol groups are formed, they readily undergo condensation reactions. This occurs via two competing but complementary pathways:

-

Interfacial Bonding: The silanol groups react with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, stone, concrete, or metal oxides.[5][6] This reaction forms highly stable, covalent siloxane bonds (Si-O-Substrate), anchoring the isooctylsilane molecule securely to the surface.[7] This is the primary mechanism for adhesion.[5]

-

Self-Condensation: The silanol groups of adjacent isooctylsilanetriol molecules can react with each other. This process releases water and forms a cross-linked, three-dimensional polysiloxane network (Si-O-Si) on the surface.[2] This network enhances the durability and barrier properties of the resulting hydrophobic film.[8]

The combination of strong covalent bonding to the substrate and the formation of a robust polysiloxane network ensures the long-term performance and stability of the treatment.

Surface Energy Modification

The ultimate effect of the treatment is a dramatic change in surface properties. After bonding, the long, non-polar isooctyl ("hydrocarbon tail") components orient themselves away from the substrate, creating a dense, non-polar, low-energy surface. This new surface interface minimizes interactions with polar liquids like water, a phenomenon known as the hydrophobic effect.[8] It effectively shields the polar surface of the substrate, mitigates hydrogen bonding, and prevents water from wetting the surface, causing it to bead up and roll off.[8][9] This high degree of water repellency also provides protection against moisture intrusion and corrosion while maintaining breathability, as the coating remains permeable to water vapor.[8]

Quantitative Data Presentation

The effectiveness of isooctyltriethoxysilane treatment is quantified by measuring changes in surface properties. The most common metrics are water contact angle, which indicates the degree of hydrophobicity, and water absorption, which measures the reduction in moisture ingress.

| Substrate | Parameter Measured | Value Before Treatment | Value After Treatment | Reference |

| Concrete | Water Contact Angle | Not Specified | ~141° | |

| Concrete | Water Absorption (24h) | 25 grams | 9 grams | [9] |

| General | Density (of IOTES) | N/A | 0.880 g/cm³ at 25 °C | |

| General | Refractive Index (of IOTES) | N/A | 1.416 - 1.426 at 20 °C | [8] |

| General | Viscosity (of IOTES) | N/A | 2.1 cSt at 25 °C | [8] |

Experimental Protocols

The following section details a generalized protocol for the surface application of isooctyltriethoxysilane, synthesized from common methodologies in the literature.[10][11][12]

Materials

-

Isooctyltriethoxysilane (IOTES)

-

Anhydrous solvent (e.g., Ethanol, Toluene)

-

Deionized water

-

Catalyst (optional, e.g., Hydrochloric acid, Ammonium hydroxide)

-

Substrates (e.g., glass slides, concrete coupons, silicon wafers)

-

Cleaning agents (e.g., Acetone (B3395972), Isopropanol, Piranha solution - EXTREME CAUTION )

Substrate Preparation

-

Cleaning: Thoroughly clean the substrates to remove organic contaminants. This is typically achieved by sonication in a sequence of solvents such as acetone and ethanol, followed by a deionized water rinse.[10]

-

Hydroxylation: The surface must possess hydroxyl (-OH) groups for covalent bonding.[4][6] For surfaces like glass or silicon, this is often achieved by treatment with an oxygen plasma cleaner or a chemical solution like Piranha (a 3:1 mixture of sulfuric acid and hydrogen peroxide).[10][13] This step ensures a high density of reactive sites for the silane to bond with.

-

Drying: Completely dry the cleaned substrates, for example, with a stream of inert gas (e.g., nitrogen) or by oven baking.[10]

Silane Solution Preparation

-

In a glass beaker, prepare a dilute solution of isooctyltriethoxysilane, typically 1-5% (v/v), in an anhydrous solvent like ethanol.[12]

-

To initiate hydrolysis, a controlled amount of deionized water is often added to the solution. A common starting point for the molar ratio is Silane:H₂O of 1:4.[10]

-

If a catalyst is used to control the hydrolysis and condensation rate, it is added at this stage.[10]

-

Stir the solution for a period ranging from a few hours to 24 hours to allow for sufficient hydrolysis and partial pre-condensation, forming a 'sol'.[10]

Application and Curing

-

Deposition: Apply the prepared silane solution to the hydroxylated substrate using a standard coating technique.

-

Dip Coating: Immerse the substrate in the solution and withdraw it at a constant speed (e.g., 100 mm/min).[10]

-

Spin Coating: Dispense the solution onto the substrate and spin at high speed (e.g., 3000 rpm for 30 seconds) to create a uniform film.[10]

-

Spraying/Brushing: For larger or irregular surfaces, the solution can be sprayed or brushed on.

-

-

Rinsing: Gently rinse the coated substrates with a fresh anhydrous solvent to remove any excess, unbound silane molecules.[11]

-

Curing: Cure the coated substrates to promote the final condensation reactions and evaporate the remaining solvent. This typically involves heating in an oven at temperatures between 80°C and 150°C for 10 minutes to over an hour.[10] Room temperature curing over a longer period (e.g., 24 hours) is also possible.[11]

Characterization

The success of the surface modification can be verified using various analytical techniques:

-

Contact Angle Goniometry: To measure the water contact angle and confirm hydrophobicity.[9]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the silicon-based coating.[14][15]

-

Atomic Force Microscopy (AFM): To analyze the surface topography and roughness of the applied film.[9][14]

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Iso-Octyltriethoxysilane | Silane Surface Treatment Supplier in China [silane-chemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 8. ISOOCTYLTRIETHOXYSILANE | [gelest.com]

- 9. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Hydrolysis Reaction Kinetics of Triethoxy(2,4,4-trimethylpentyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triethoxy(2,4,4-trimethylpentyl)silane Hydrolysis

This compound is an organosilane with a branched alkyl group, which is primarily used as a hydrophobizing agent. The core of its function lies in the hydrolysis of its triethoxy groups in the presence of water. This reaction is the initial and rate-determining step for the subsequent condensation and formation of a stable, water-repellent siloxane network on a substrate.[1] The overall process can be summarized in two stages:

-

Hydrolysis: The three ethoxy groups (-OCH₂CH₃) attached to the silicon atom react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct.[1]

-

Condensation: The newly formed, reactive silanol groups condense with each other or with hydroxyl groups on a substrate to form stable siloxane bonds (Si-O-Si).[1]

Understanding the kinetics of the initial hydrolysis step is crucial for controlling the application and performance of this silane (B1218182) in various formulations.

General Reaction Mechanism and Influencing Factors

The hydrolysis of trialkoxysilanes is a nucleophilic substitution reaction at the silicon atom. The reaction proceeds in a stepwise manner, with the sequential replacement of the three alkoxy groups.

Factors Affecting the Rate of Hydrolysis:

-

pH: The hydrolysis of silanes is significantly catalyzed by both acids and bases, with the slowest reaction rate occurring at a neutral pH of around 7.[2] Under acidic conditions, the alkoxy group is protonated, making it a better leaving group. In basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom.[3]

-

Water Concentration: As a reactant, the concentration of water directly influences the reaction rate.[3]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2]

-

Solvent: The choice of solvent can affect the miscibility of the silane and water, thereby influencing the reaction rate.[3] The presence of ethanol, a byproduct of the reaction, can slow down the hydrolysis.[4]

-

Steric Hindrance: The structure of the alkyl group attached to the silicon atom plays a significant role. Bulky organic groups can sterically hinder the approach of water to the silicon center, slowing down the hydrolysis rate.[3] The branched structure of the 2,4,4-trimethylpentyl group is expected to have a more significant steric effect compared to a linear alkyl chain of similar length, such as in octyltriethoxysilane.

-

Catalysts: Various catalysts, such as mineral acids, organic acids, ammonia, and organometallic compounds, can be used to control the rate of hydrolysis.[5]

Quantitative Kinetic Data

As of this writing, specific experimentally determined rate constants, reaction orders, and activation energies for the hydrolysis of this compound are not available in the peer-reviewed literature. However, data from structurally related alkoxysilanes can provide valuable insights into its expected kinetic behavior. The following table summarizes kinetic data for relevant silanes.

| Silane | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Analytical Method | Reference |

| Tetraethoxysilane (TEOS) | Acidic (<0.003 M HCl) | - | 11 - 16 kcal/mol | Not Specified | [1] |

| Tetraethoxysilane (TEOS) | Basic (0.04 to 3 M NH₃) | 0.002 - 0.5 M⁻¹h⁻¹ | 6 kcal/mol | Not Specified | [1] |

| Octyltriethoxysilane (OTES) | Not specified | Hydrolysis (kₕ) and condensation (k꜀) constants determined | Not Specified | Interfacial tension | [1] |

| Methyltriethoxysilane (MTES) | Alkaline (in methanol (B129727) at 30°C) | 2.453 x 10⁴ s⁻¹ | 50.09 kJ/mol | Not Specified | [1] |

| Aminopropyltriethoxysilane (APES) | No catalyst (in deuterated ethanol with water/silane ratio = 1 at 25°C) | Initial step: 2.77 x 10⁻⁴ s⁻¹, Secondary step: 0.733 x 10⁻⁴ s⁻¹ | Initial step: 34.4 kJ/mol, Secondary step: 30.6 kJ/mol | NMR | [1] |

Due to the bulky, branched 2,4,4-trimethylpentyl group, it is anticipated that the hydrolysis rate of this compound will be slower than that of linear octyltriethoxysilane (OTES) under similar conditions due to increased steric hindrance.

Experimental Protocols for Kinetic Studies

The hydrolysis of trialkoxysilanes can be monitored using various analytical techniques to determine the reaction kinetics. The most common methods are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for studying silane hydrolysis in situ.[6]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol-d6/D₂O mixture) in an NMR tube.[7] The concentration of the silane and the water-to-silane molar ratio should be precisely controlled. An acidic or basic catalyst can be added to control the reaction rate.[7]

-

NMR Data Acquisition: Acquire a series of ¹H, ¹³C, or ²⁹Si NMR spectra at regular time intervals. The reaction is typically carried out at a constant temperature within the NMR spectrometer.[7]

-

Data Analysis:

-

In ¹H NMR , monitor the decrease in the intensity of the signals corresponding to the ethoxy groups and the increase in the signal for ethanol.

-

In ²⁹Si NMR , monitor the disappearance of the signal for the parent triethoxysilane (B36694) and the appearance of new signals corresponding to the partially and fully hydrolyzed silanol species (R-Si(OEt)₂(OH), R-Si(OEt)(OH)₂, and R-Si(OH)₃) and their condensation products.[6]

-

Integrate the relevant peaks in each spectrum to determine the concentration of the reactants and products as a function of time.

-

Use the concentration-time data to determine the reaction order and calculate the rate constant(s).

-

Kinetic Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the chemical changes during the hydrolysis reaction.[8]

Methodology:

-

Sample Preparation: Prepare a solution of this compound and water in a suitable solvent that is transparent in the infrared region of interest.

-

FTIR Data Acquisition: Record FTIR spectra of the reaction mixture at regular time intervals using an appropriate sampling technique (e.g., transmission cell or Attenuated Total Reflectance - ATR).

-

Data Analysis:

-

Monitor the decrease in the intensity of the characteristic absorption bands of the Si-O-C bonds of the ethoxy groups.

-

Monitor the increase in the intensity of the broad absorption band corresponding to the O-H stretching of the silanol groups (Si-OH) and ethanol.

-

Use the changes in the peak intensities or areas to follow the progress of the reaction and determine the kinetic parameters.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Stepwise hydrolysis and condensation of this compound.

Caption: General experimental workflow for studying silane hydrolysis kinetics.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resource.aminer.org [resource.aminer.org]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review | MDPI [mdpi.com]

- 4. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Understanding the solubility of Triethoxy(2,4,4-trimethylpentyl)silane in various solvents

An In-depth Technical Guide to the Solubility of Triethoxy(2,4,4-trimethylpentyl)silane

For Researchers, Scientists, and Formulation Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 35435-21-3), a versatile organosilane compound used extensively as a surface modifier, coupling agent, and hydrophobing agent. Understanding its behavior in various solvents is critical for its effective application in coatings, adhesives, and material science. This document presents qualitative and extrapolated quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of its core chemical reactions and application workflows. While the audience for this guide includes professionals in drug development, it is important to note that the primary applications of this silane (B1218182) are in the field of material science.

Introduction to this compound

This compound, also known as isooctyltriethoxysilane, is an organofunctional silane characterized by a branched, non-polar isooctyl group and three hydrolyzable ethoxy groups. This structure imparts a dual nature to the molecule: the isooctyl group ensures compatibility with non-polar organic matrices, while the triethoxysilyl group can react with moisture to form reactive silanol (B1196071) groups. These silanols can then bond with inorganic substrates or self-condense to form a stable, hydrophobic siloxane network. This reactivity is fundamental to its function as a surface modifier and adhesion promoter.

Solubility Profile

The solubility of this compound is dictated by its predominantly non-polar structure, owing to the long, branched alkyl chain. The ethoxy groups, while containing oxygen, contribute less to the overall polarity and are primarily sites for chemical reaction (hydrolysis).

Qualitative Solubility Summary

Based on available literature and data for structurally similar long-chain alkyltrialkoxysilanes, the following qualitative summary can be provided:

-

Water : The compound is practically insoluble in water. Furthermore, it does not simply dissolve but undergoes slow hydrolysis in the presence of moisture, releasing ethanol (B145695).

-

Organic Solvents : It is generally soluble in a wide range of common non-polar and moderately polar organic solvents. This includes alcohols, ethers, ketones, aliphatic hydrocarbons, and aromatic hydrocarbons. Its function as a surface modifier for compatibility with organic non-polar matrices corroborates its good solubility in these types of solvents. For instance, ethoxy silanes are commonly paired with ethanol for creating treatment solutions.

Quantitative Solubility Data

| Solvent Class | Solvent Example | Expected Miscibility at 25°C | Rationale |

| Alcohols | Ethanol | Miscible | The silane is an ethoxy derivative, making it highly compatible with ethanol. Alcohols are common solvents for preparing silane solutions. |

| Isopropanol | Miscible | Similar polarity to ethanol; frequently used as a solvent for silanes. | |

| Ketones | Acetone | Miscible | A moderately polar solvent capable of dissolving the non-polar silane. |

| Methyl Ethyl Ketone (MEK) | Miscible | Similar to acetone, widely used as an industrial solvent. | |

| Ethers | Diethyl Ether | Miscible | A non-polar aprotic solvent, highly compatible with the alkyl chain. |

| Tetrahydrofuran (THF) | Miscible | A polar aprotic ether that is a good solvent for a wide range of compounds. | |

| Aromatic Hydrocarbons | Toluene | Miscible | Non-polar aromatic solvent, highly compatible with the isooctyl group. |

| Xylene | Miscible | Non-polar aromatic solvent, similar to toluene. | |

| Aliphatic Hydrocarbons | Hexane | Miscible | Non-polar solvent, highly compatible with the long alkyl chain. |

| Heptane | Miscible | Non-polar solvent, similar to hexane. | |

| Chlorinated Solvents | Dichloromethane | Miscible | Effective solvent for a wide range of organic compounds. |

| Chloroform | Miscible | Similar to dichloromethane. | |

| Aqueous | Water | Immiscible (<0.001 g/L) | The large, non-polar isooctyl group dominates the molecule, making it hydrophobic. |

Disclaimer: The data in this table, particularly concerning miscibility in organic solvents, is extrapolated based on the known behavior of long-chain alkyltrialkoxysilanes and general chemical principles. It should be confirmed experimentally for specific applications.

Experimental Protocols

Protocol for Determining Miscibility of this compound with Organic Solvents

This protocol describes a standard visual method for determining the miscibility of the liquid silane in a given liquid solvent at room temperature (approx. 25°C).

Materials:

-

This compound (solute)

-

Solvent to be tested

-

Dry, clear glass test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Preparation : Ensure all glassware is clean and completely dry to prevent premature hydrolysis of the silane.

-

Initial Test (1:1 ratio) :

-

Pipette 2 mL of the solvent into a test tube.

-

Pipette 2 mL of this compound into the same test tube.

-

Cap the test tube and invert it gently 10-15 times, or briefly vortex, to mix the liquids.

-

Allow the tube to stand for at least 5 minutes.

-

-

Observation :

-

Visually inspect the mixture against a well-lit background.

-

Miscible : The mixture appears as a single, clear, homogeneous phase with no visible interface between the two liquids.

-

Immiscible : The mixture is cloudy or separates into two distinct layers.

-

-

Testing Across Proportions (Confirmatory) : To confirm full miscibility, the test should be repeated at different ratios.

-

Prepare a mixture with a high concentration of silane (e.g., 4 mL silane and 1 mL solvent).

-

Prepare a mixture with a low concentration of silane (e.g., 1 mL silane and 4 mL solvent).

-

-

Final Determination : If the mixture remains a single, clear phase at all tested proportions (1:4, 1:1, and 4:1), the two liquids are considered miscible at the tested temperature.

Mandatory Visualizations

Chemical Pathway: Hydrolysis and Condensation

The primary chemical reaction pathway for this compound involves a two-step process: hydrolysis of the ethoxy groups to form silanols, followed by the condensation of these silanols to form stable siloxane bonds. This process is typically catalyzed by acid or base.

The Pivotal Role of Silanol Groups in the Reactivity of Triethoxy(2,4,4-trimethylpentyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Triethoxy(2,4,4-trimethylpentyl)silane, focusing on the critical role of its silanol (B1196071) groups in driving its reactivity. This organosilane is a versatile compound used as a surface modifier and coupling agent, with emerging applications in the biomedical and drug development fields for functionalizing surfaces of implants, delivery systems, and diagnostic tools. Understanding the mechanism of action, beginning with the formation of reactive silanol intermediates, is paramount for its effective application.

The Chemistry of Activation: Hydrolysis to Silanols

This compound in its supplied form is relatively inert. Its utility is unlocked through a hydrolysis reaction, where the three ethoxy groups attached to the silicon atom react with water to form highly reactive silanol groups (-Si-OH) and ethanol (B145695) as a byproduct.[1][2] This activation step is the gateway to all subsequent surface modification and coupling reactions. The reaction is sensitive to moisture and can be catalyzed by acids or bases.[3]

The overall hydrolysis reaction can be summarized as:

C₁₄H₃₂O₃Si + 3H₂O → (HO)₃Si-C₈H₁₇ + 3CH₃CH₂OH

The bulky and branched 2,4,4-trimethylpentyl group provides a significant hydrophobic tail, which is key to its function as a water-repellent agent.[1][2] This steric hindrance also influences the rate of hydrolysis and subsequent condensation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 35435-21-3 | |

| Molecular Formula | C₁₄H₃₂O₃Si | |

| Molecular Weight | 276.49 g/mol | |

| Appearance | Colorless transparent liquid | |

| Boiling Point | 236°C @ 760 mmHg | |

| Density | 0.879 g/cm³ @ 25°C | |

| Refractive Index | 1.4160 @ 20°C | |

| Purity | >97.0% | [4] |

The Role of Silanols in Surface Reactivity and Network Formation

Once formed, the silanol groups are highly reactive and participate in two primary competing reactions: condensation with other silanol groups and condensation with hydroxyl groups on a substrate surface.

-

Self-Condensation: Two silanol groups can react with each other to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This process can continue, leading to the formation of a cross-linked polysiloxane network.

-

Surface Binding: More importantly for surface modification, the silanol groups can react with hydroxyl (-OH) groups present on the surface of various inorganic substrates like glass, silica (B1680970), metal oxides, and ceramics.[2][5] This forms a strong, covalent Si-O-Substrate bond, effectively tethering the hydrophobic 2,4,4-trimethylpentyl group to the surface.[6]

The interplay between these two reactions determines the structure and properties of the final modified surface.

Quantitative Performance Metrics (Analog Data)

Hydrolysis and Condensation Kinetics

The rates of hydrolysis and condensation are highly dependent on pH, catalyst, and solvent system.[3][7] Acidic conditions tend to enhance the rate of hydrolysis while slowing down the self-condensation of the resulting silanols, making them more available to react with a surface.[7] In contrast, alkaline conditions catalyze both hydrolysis and condensation reactions.[7]

Table 2: Comparative Hydrolysis and Condensation Rate Constants for Silanes (Analog Data) Data for Octyltriethoxysilane (OES) is presented as an analog for this compound.

| Silane (B1218182) | Condition | Rate Constant (Unit) | Reference |

| OES | Acidic (HCl) | Hydrolysis (kₕ): ~5.5 - 97 mM⁻¹ h⁻¹ (range for various silanes) | [8] |

| OES | Alkaline (NH₃) | Condensation (k꜀): Varies with concentration | [8] |

Note: The branched structure of this compound may lead to slightly different kinetics compared to the linear OES due to steric effects.

Surface Properties after Modification

The primary goal of treating a surface with this compound is to alter its surface energy and make it hydrophobic. This is quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity.

Table 3: Typical Water Contact Angles and Surface Energies (General Data)

| Surface | Treatment | Water Contact Angle (°) | Surface Energy (mJ/m²) | Reference |

| Glass/Silica | Untreated (Cleaned) | < 10° (Hydrophilic) | High (>70) | [9] |

| Polymer (e.g., Polypropylene) | Untreated | ~102° (Hydrophobic) | Low (~30) | [10] |

| Glass/Silica | Alkylsilane Treated | > 90° (Hydrophobic) | Low (<40) | [9][11] |

Note: Treatment with this compound is expected to yield a highly hydrophobic surface with a water contact angle significantly greater than 90°, transforming a high-energy surface like glass into a low-energy surface.

Experimental Protocols

The following are generalized protocols for the surface modification of substrates. These should be optimized for specific applications.

Protocol 1: Solution-Phase Deposition on a Non-Porous Substrate (e.g., Glass Slide, Silicon Wafer)

-

Substrate Preparation:

-

Thoroughly clean the substrate by sonication in acetone, followed by ethanol, and finally deionized water (10-15 minutes each).

-

Activate the surface to generate hydroxyl groups. This can be done using an oxygen plasma cleaner (5-15 minutes) or by immersion in a piranha solution (H₂SO₄/H₂O₂ mixture - Caution: extremely corrosive and reactive ) for 30 minutes, followed by extensive rinsing with deionized water.

-

Dry the substrate in an oven at 110-120°C for at least 1 hour and cool in a desiccator.

-

-

Silane Solution Preparation:

-

Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or hexane).

-

For controlled hydrolysis, a small, stoichiometric amount of water (with a trace of acid catalyst like acetic acid) can be added to the solvent just before adding the silane.

-

-

Surface Modification:

-

Immerse the cleaned, dried substrate into the silane solution.

-

Allow the reaction to proceed for 2-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled polymerization due to atmospheric moisture.

-

-

Rinsing and Curing:

-

Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane.

-

Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds.

-

-

Characterization:

-

Measure the water contact angle using a goniometer to confirm the hydrophobicity of the coating.

-

Applications in Biomedical and Drug Development

While the primary application of this compound is as a water repellent for construction materials, the underlying principles of its reactivity are highly relevant to the biomedical field.[12] Silane coupling agents are widely used for the surface modification of medical devices to improve biocompatibility, control protein adsorption, and create stable coatings.[5][13]

Potential applications for researchers in drug development include:

-

Hydrophobization of Drug Delivery Systems: Modifying the surface of nanoparticles (e.g., silica or metal oxide) to enhance the loading of hydrophobic drugs.[14]

-

Biocompatible Coatings for Implants: Creating a stable, hydrophobic, and biocompatible layer on metallic or ceramic implants to minimize foreign body response.[5][15]

-

Surface Functionalization of Biosensors: Acting as a foundational layer on sensor surfaces to which other biomolecules can be attached.[15]

The ability to form a durable, covalent bond via the silanol intermediate makes this class of compounds a powerful tool for surface engineering in advanced biomedical applications.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. gelest.com [gelest.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 江西宏柏新材料股份有限公司 [hungpai.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ppsnordic.com [ppsnordic.com]

- 10. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

A Comprehensive Review of Triethoxy(2,4,4-trimethylpentyl)silane: Mechanisms, Applications, and Experimental Protocols

Abstract: Triethoxy(2,4,4-trimethylpentyl)silane, also known as Isooctyltriethoxysilane, is an organofunctional alkylsilane recognized for its ability to impart hydrophobicity to a variety of substrates. This technical guide provides a detailed review of its physicochemical properties, mechanism of action, and primary applications, with a focus on its role as a surface modifier for construction materials and as a coupling agent in composites. Furthermore, this paper explores its potential use in nanotechnology for the surface functionalization of nanoparticles, a topic of interest for drug development professionals. Quantitative data is summarized, and detailed experimental protocols derived from the literature are presented to provide a practical resource for researchers and scientists.

Introduction

This compound is an organosilane compound featuring a branched eight-carbon alkyl group and three hydrolyzable ethoxy groups attached to a central silicon atom.[1] This molecular structure allows it to act as a durable surface modifier and coupling agent.[2] The triethoxy-silyl functional group can form stable covalent bonds with inorganic substrates, while the bulky, non-polar trimethylpentyl group provides a water-repellent, low-energy surface.[1] Its primary applications are in the construction industry for the protection of concrete and masonry, and in materials science as a coupling agent to enhance the compatibility between inorganic fillers and organic polymer matrices.[3]

Physicochemical Properties

The fundamental properties of this compound are crucial for understanding its behavior and application. Key data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35435-21-3 | [4] |

| Synonyms | i-Octyltriethoxysilane, Isooctyltriethoxysilane | |

| Molecular Formula | C14H32O3Si | [4] |

| Molecular Weight | 276.49 g/mol | |

| Appearance | Colorless transparent liquid | |

| Density (25°C) | 0.879 g/cm³ | |

| Boiling Point | 236°C (at 760 mmHg) | |

| Refractive Index (20°C) | 1.4160 | |

| Purity | >97.0% | |

| Flash Point | >40°C |

Mechanism of Action: Surface Hydrophobation

The efficacy of this compound as a hydrophobic agent stems from a two-stage reaction mechanism that occurs upon application to a substrate in the presence of moisture.

-

Hydrolysis: The three ethoxy groups (-OCH2CH3) attached to the silicon atom are hydrolyzable. In the presence of water, they react to form highly reactive silanol (B1196071) groups (-Si-OH) and release ethanol (B145695) as a byproduct.[1]

-

Condensation: The newly formed silanol groups can then undergo condensation reactions. They can either react with other silanol groups to form a stable, cross-linked siloxane network (-Si-O-Si-), or more importantly, they can form covalent bonds with hydroxyl groups present on the surface of inorganic substrates like concrete, glass, or minerals.[1]

This process anchors the silane (B1218182) to the substrate while orienting the long, branched 2,4,4-trimethylpentyl group outwards, creating a robust, water-repellent layer.[1] This hydrophobic barrier effectively blocks the ingress of liquid water while remaining permeable to water vapor, a critical property known as breathability.[1]

References

In-depth Technical Guide to the Synthesis and Discovery of Novel Organosilane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of novel organosilane compounds. It is designed to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, data presentation, and visualization of key concepts.

Introduction to Organosilane Compounds

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are a versatile class of molecules with wide-ranging applications in materials science, organic synthesis, and pharmacology.[1] The unique physicochemical properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, impart distinct characteristics to organosilane molecules, influencing their reactivity, stability, and biological activity.[2][3] In recent years, there has been a growing interest in the development of novel organosilane compounds with tailored biological activities, particularly in the areas of antimicrobial, anticancer, and antiviral therapies.[1][4][5]

Synthesis of Novel Organosilane Compounds

The synthesis of novel organosilane compounds employs a variety of chemical strategies, ranging from classical methods to modern catalytic approaches. The choice of synthetic route is often dictated by the desired functional groups and the overall molecular architecture.

Synthesis of Quaternary Ammonium (B1175870) Silanes (Quat-Silanes)

Quaternary ammonium silanes are a prominent class of bioactive organosilanes known for their potent antimicrobial properties. A general and efficient method for their synthesis involves the quaternization of an alkyl dimethyl tertiary amine with a chloropropyl-functionalized silane (B1218182).

Experimental Protocol: Synthesis of Alkyl Dimethyl [3-(trimethoxysilyl)propyl] Ammonium Chloride

This protocol describes the synthesis of a series of quaternary ammonium silanes with varying alkyl chain lengths (C12, C14, C16, C18).

Materials:

-

Alkyl dimethyl tertiary amine (dodecyl, tetradecyl, hexadecyl, or octadecyl dimethylamine)

-

γ-Chloropropyltrimethoxysilane

-

Ethylene (B1197577) glycol

-

Reactor with stirrer and reflux condenser

Procedure:

-

Reactant Preparation: Calculate and measure the required amounts of the reactants and solvents. The molar ratio of alkyl dimethyl tertiary amine : γ-chloropropyltrimethoxysilane : mixed solvent should be 1.0 : 1.01-1.08 : 6.0-9.0. The mixed solvent consists of 70-90% methanol and 10-30% ethylene glycol by weight.[6]

-

Initial Reaction Setup: Charge the reactor with the measured γ-chloropropyltrimethoxysilane and the mixed solvent. Seal the reactor and commence stirring at a rate of 40-80 rpm.[6]

-

Heating and Amine Addition: Heat the mixture to 30-50°C. Once the temperature is stable, begin the dropwise addition of the alkyl dimethyl tertiary amine over a period of 1.5-3 hours.[6]

-

Reaction and Monitoring: After the addition is complete, increase the temperature to 55-80°C and maintain it under reflux conditions for 50-75 hours. The progress of the reaction can be monitored by potentiometric determination of the chloride ion ([Cl-]) content. The reaction is considered complete when approximately 90% of the tertiary amine has reacted.[6]

-

Product Isolation: Upon completion, the resulting product is a solution of the corresponding alkyl dimethyl [3-(trimethoxysilyl)propyl] ammonium chloride.[6]

Characterization: The synthesized compounds can be characterized by standard spectroscopic techniques:

-

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.[4]

General Synthetic Strategies

Other important synthetic methodologies for creating diverse organosilane scaffolds include:

-

Hydrosilylation: The addition of a Si-H bond across a double or triple bond, often catalyzed by transition metals.[2]

-

Coupling Reactions: Such as Suzuki coupling, which are effective for forming Si-C bonds.

-

Sol-Gel Process: Involving the hydrolysis and condensation of alkoxysilanes to form siloxane networks, which can be functionalized with organic moieties.[2]

Biological Activity and Data Presentation

Novel organosilane compounds have demonstrated significant potential in various therapeutic areas. This section presents quantitative data on their antimicrobial and cytotoxic activities.

Antimicrobial Activity of Quaternary Ammonium Silanes

The antimicrobial efficacy of synthesized quaternary ammonium silanes was evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined.

| Compound | Alkyl Chain | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. hirae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. brasiliensis (MIC, µg/mL) |

| SQ1 | C12 | < 16 | < 16 | < 16 | 32 | < 16 | < 16 |

| SQ2 | C14 | < 16 | < 16 | < 16 | 32 | < 16 | < 16 |

| SQ3 | C16 | < 16 | < 16 | < 16 | 32 | < 16 | < 16 |

| SQ4 | C18 | 32 | 32 | 32 | 64 | 32 | 32 |

| BAC | - | 32 | 32 | 32 | 64 | 32 | 32 |

| Data sourced from[4]. BAC (Benzalkonium chloride) is a commercial disinfectant used as a positive control. |

Cytotoxic Activity of Novel Organosilane Compounds

The in vitro cytotoxic activity of newly synthesized organosilane derivatives can be evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter.

Note: A comprehensive table of cytotoxic activity for a novel series of organosilanes with IC50 values is currently under development pending further specific data acquisition.

Experimental Protocols for Biological Evaluation

Detailed and standardized protocols are essential for the reliable assessment of the biological activity of novel compounds.

Protocol for Minimum Inhibitory Concentration (MIC) Assay